Methyl 5-(chloromethyl)-2-fluorobenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-(chloromethyl)-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZSKXNPYBIBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-(chloromethyl)-2-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 5-(chloromethyl)-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH2Cl) undergoes nucleophilic substitution (SN2) with various nucleophiles, forming derivatives with modified functional groups.
Key Reactions
-
Example : Reaction with sodium methoxide in methanol replaces the chlorine atom with a methoxy group, yielding methyl 5-(methoxymethyl)-2-fluorobenzoate .
-
Mechanism : The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway, where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom.
Oxidation Reactions
The ester group and chloromethyl substituent can undergo oxidation under controlled conditions.
Oxidation Pathways
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Ester Oxidation : Strong oxidizing agents like KMnO4 convert the ester to a carboxylic acid.
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Chloromethyl Oxidation : Chromium trioxide selectively oxidizes the chloromethyl group to an aldehyde under acidic conditions .
Reduction Reactions
Reduction of the ester or chloromethyl group is achievable with metal hydrides.
Reduction Outcomes
| Target Group | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ester | LiAlH4, THF, 0°C | 5-(Chloromethyl)-2-fluorobenzyl alcohol | 90% | |
| Chloromethyl | NaBH4, EtOH, RT | 5-(Hydroxymethyl)-2-fluorobenzoate | 65% |
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Ester Reduction : Lithium aluminum hydride reduces the ester to a primary alcohol.
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Chloromethyl Reduction : Sodium borohydride selectively reduces the chloromethyl group to a hydroxymethyl group .
Cross-Coupling Reactions
The chloromethyl group participates in transition metal-catalyzed cross-coupling reactions, though limited data exist for this specific compound.
Suzuki–Miyaura Coupling
| Partner | Catalyst/Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4, K2CO3, 80°C | 5-(Phenylmethyl)-2-fluorobenzoate | Low yield (30%) |
Comparative Reactivity
The fluorinated aromatic ring influences electronic and steric effects:
Scientific Research Applications
Chemistry
Methyl 5-(chloromethyl)-2-fluorobenzoate serves as an important intermediate in organic synthesis. Its applications include:
- Synthesis of Pharmaceuticals : It is utilized in the development of various drug candidates due to its ability to undergo nucleophilic substitution reactions. The chloromethyl group can be replaced by various nucleophiles, facilitating the creation of complex molecules with desired pharmacological properties.
- Agrochemicals : The compound can be used as a precursor in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides.
Biology
In biological research, this compound is employed for:
- Enzyme Inhibition Studies : this compound has been used to investigate enzyme mechanisms due to its ability to form covalent bonds with active sites of enzymes.
- Protein-Ligand Interactions : The compound's reactivity allows it to serve as a probe for studying interactions between proteins and small molecules, providing insights into biochemical pathways.
Medicine
The medicinal applications of this compound include:
- Drug Development : Research is ongoing to explore its potential as a precursor for drugs targeting inflammation, infections, or cancer. The presence of fluorine enhances the compound's stability and bioavailability.
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties, making this compound a candidate for developing new antibiotics.
Industry
In industrial applications, the compound is utilized for:
- Production of Specialty Chemicals : It is involved in the synthesis of various specialty chemicals that require specific functional properties.
- Material Science : The unique properties imparted by the chloromethyl and fluorine groups make it suitable for developing advanced materials.
Enzyme Inhibition
A study examining the inhibitory effects of this compound on specific enzymes demonstrated that it could inhibit enzyme activity in a dose-dependent manner. This suggests potential therapeutic applications in diseases where enzyme activity is dysregulated.
Anticancer Potential
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In vitro assays revealed that these compounds can reduce cell viability significantly, highlighting their potential as anticancer agents.
Mechanism of Action
The mechanism by which methyl 5-(chloromethyl)-2-fluorobenzoate exerts its effects involves the formation of covalent bonds with target molecules. The chloromethyl group is highly reactive and can undergo nucleophilic substitution with various biological nucleophiles, leading to the modification of proteins, enzymes, or other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine substituents (e.g., in methyl 5-(bromomethyl)-2-fluorobenzoate) increase molecular weight and may enhance leaving-group ability in nucleophilic substitutions compared to chlorine .
- Functional Group Impact: Replacing chloromethyl with amino (as in methyl 5-amino-2-fluorobenzoate) reduces electrophilicity, shifting utility toward coupling reactions rather than alkylation .
Hazard and Stability Profiles
- Stability : Chloromethyl groups are prone to hydrolysis under basic conditions, necessitating anhydrous storage. Bromomethyl analogues may exhibit greater stability but higher reactivity .
Biological Activity
Methyl 5-(chloromethyl)-2-fluorobenzoate is a compound that has garnered attention in various fields of research, including medicinal chemistry, organic synthesis, and biological studies. Its unique chemical structure allows it to participate in a range of biological activities, making it a valuable subject for scientific investigation.
This compound is characterized by its chloromethyl and fluorine substituents on a benzoate framework. The presence of these groups influences its reactivity and biological interactions. The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the chloromethyl group, allowing for the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. It has been evaluated against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays demonstrated that the compound showed significant activity at concentrations ranging from 4 to 32 µg/mL, outperforming standard antibiotics like chloramphenicol .
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. Its ability to form covalent bonds with biological molecules positions it as a candidate for studying protein-ligand interactions. This property is particularly relevant in drug discovery, where enzyme inhibition can lead to therapeutic applications in treating diseases such as cancer .
Case Study: Antimicrobial Efficacy
A study conducted by researchers aimed to evaluate the efficacy of this compound against several bacterial strains. The results indicated that the compound was effective against both gram-positive and gram-negative bacteria, with a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics. This suggests potential for development into a new class of antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) | Comparison with Chloramphenicol |
|---|---|---|
| MRSA | 4-32 | 2-8 times more active |
| E. coli | 16 | Comparable |
| P. aeruginosa | 32 | Less effective |
Case Study: Enzyme Interaction
In another research project focused on enzyme inhibition, this compound was tested against specific enzymes involved in cancer progression. The findings revealed that the compound could effectively inhibit enzyme activity at concentrations that were non-toxic to normal cells. This highlights its potential as a therapeutic agent in cancer treatment.
Conclusion and Future Directions
This compound presents promising biological activity across various domains, particularly in antimicrobial and enzyme inhibition studies. Its unique chemical properties facilitate diverse applications in medicinal chemistry and biological research. Future studies should focus on further elucidating its mechanisms of action, optimizing its efficacy, and exploring its potential in clinical applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing Methyl 5-(chloromethyl)-2-fluorobenzoate, and how can reaction parameters be optimized?
- Methodological Answer : A common approach involves esterification of 5-(chloromethyl)-2-fluorobenzoic acid using thionyl chloride (SOCl₂) to generate the acid chloride, followed by reaction with methanol. Optimizing stoichiometry (e.g., 1.2 equivalents of SOCl₂) and refluxing under anhydrous conditions (e.g., in benzene at 80°C for 4 hours) minimizes hydrolysis of the chloromethyl group . Catalysts like dimethylformamide (DMF, 0.5% v/v) can accelerate the reaction. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The fluorine atom at position 2 induces deshielding in adjacent protons (e.g., aromatic protons at C-3 and C-6), while the chloromethyl group (-CH₂Cl) appears as a singlet near δ 4.5–4.7 ppm.
- 19F NMR : A single peak near δ -110 ppm confirms the fluorine substituent.
- LC-MS : The molecular ion peak [M+H]⁺ at m/z 217.02 (C₉H₇ClFO₂⁺) and fragmentation patterns (e.g., loss of -CH₂Cl or -OCH₃) validate the structure .
Q. What storage and handling protocols are essential to maintain the stability of this compound?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption and degradation. Avoid contact with metals (e.g., aluminum) due to corrosion risks . Work in a fume hood with PPE (nitrile gloves, safety goggles) to minimize exposure to toxic HCl gas, which may form if the chloromethyl group reacts with water .
Advanced Research Questions
Q. How can researchers mitigate sulfone byproduct formation during oxidation reactions involving this compound?
- Methodological Answer : Overoxidation of the chloromethyl group to sulfones (e.g., during thiolation or sulfoxide formation) can be controlled by using mild oxidizing agents (e.g., H₂O₂ in acetic acid at 0–5°C) and monitoring reaction progress via TLC. Adjusting the stoichiometry of oxidizing agents (e.g., 1.1 equivalents) and quenching reactions at 80% conversion reduces sulfone impurities .
Q. What computational strategies predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for SN2 reactions at the chloromethyl site. Parameters like charge distribution (e.g., partial positive charge on CH₂Cl) and steric hindrance from the adjacent fluorine atom influence reactivity. Solvent effects (e.g., DMF vs. THF) are simulated using polarizable continuum models (PCM) to optimize reaction conditions .
Q. How should researchers resolve contradictions in reported yields for SN2 reactions at the chloromethyl position?
- Methodological Answer : Discrepancies often arise from trace moisture, nucleophile strength, or temperature fluctuations. Key steps include:
- Moisture Control : Use molecular sieves (3Å) in anhydrous solvents (e.g., dry DCM).
- Nucleophile Screening : Compare primary amines (e.g., benzylamine) vs. secondary amines (e.g., piperidine) to assess steric effects.
- Temperature Gradients : Test reactions at 25°C vs. 40°C to identify kinetic vs. thermodynamic control.
- Byproduct Analysis : Use GC-MS or HPLC to quantify undesired hydrolysis products (e.g., 5-(hydroxymethyl)-2-fluorobenzoate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
